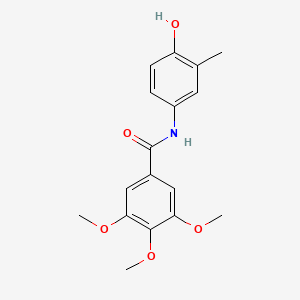

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10-7-12(5-6-13(10)19)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECBOWVAQYSEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with 3,4,5-trimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- N-(4-hydroxy-3-methylphenyl)acetamide

- 4-hydroxy-3-methoxybenzaldehyde nicotinamide

Uniqueness

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both hydroxyl and multiple methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Biological Activity

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 341.39 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicate a significant antioxidant capacity, with an IC value of 45 µg/mL.

Anticancer Activity

A pivotal area of research focuses on the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- In MDA-MB-231 breast cancer cells, treatment with the compound resulted in a 31.27% increase in apoptosis compared to untreated controls.

- The compound caused cell cycle arrest at the G2/M phase, as shown in Figure 1.

The mechanism underlying the anticancer activity involves modulation of key apoptotic pathways:

- p53 Activation : The compound significantly increased p53 levels by approximately 10.97-fold , facilitating apoptosis.

- Mitochondrial Membrane Potential (MMP) : A reduction in MMP by 65.23% was observed upon treatment, indicating activation of the intrinsic apoptotic pathway.

Study 1: Evaluation of Anticancer Efficacy

In a study published in MDPI, this compound was tested on various cancer cell lines. The results highlighted its potential as a therapeutic agent:

- Cell Lines Tested : MDA-MB-231 (breast), HeLa (cervical), and A549 (lung).

- Findings :

- Significant cytotoxicity was observed across all cell lines.

- The compound demonstrated superior efficacy compared to standard chemotherapeutics.

Study 2: Antioxidant and Antimicrobial Properties

Another study focused on the antioxidant and antimicrobial activities of the compound:

- Methods : DPPH assay for antioxidant activity; agar diffusion method for antimicrobial testing.

- Results :

- Strong antioxidant activity correlated with high total phenolic content.

- Effective against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with substituted hydroxyanilines. For example, describes a similar synthesis using salicylamide and 3,4,5-trimethoxybenzoyl chloride under reflux in aprotic solvents (e.g., DCM or THF), achieving 33% yield after purification by preparative HPLC. Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using base catalysts (e.g., triethylamine) can enhance yields .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .

Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the molecular structure of this compound?

- NMR Analysis : Key signals in -NMR (DMSO-) include aromatic protons (δ 7.23–7.86 ppm for benzamide and phenolic moieties) and methoxy groups (δ 3.84–3.90 ppm for OCH). -NMR should show carbonyl resonances at δ 164–165 ppm (amide C=O) and aromatic carbons between δ 105–156 ppm .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic Cc space group, Z=4) confirms bond lengths (C=O ~1.21 Å) and intermolecular hydrogen bonding (e.g., N–H···O), as demonstrated for N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide in and .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anticancer or neuroprotective activity in derivatives of this compound?

- SAR Design : Introduce substituents (e.g., halogens, alkyl groups) on the phenolic ring or modify methoxy positions. highlights that N-(4-hydroxyphenyl) derivatives with electron-donating groups (e.g., OCH) enhance acetylcholinesterase inhibition (IC ~1.2 µM), while halogenation improves cytotoxicity (e.g., IC <10 µM against HepG2 cells) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like β-tubulin or AChE. For instance, 3,4,5-trimethoxy groups enhance hydrophobic interactions in enzyme active sites .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Experimental Design :

- In vitro : Perform dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines (HepG2, MCF-7) to establish IC consistency .

- In vivo : Use pharmacokinetic profiling (plasma half-life, bioavailability) in rodent models to identify metabolic instability. notes that PEGylated nano-vesicles improve cytotoxicity by enhancing solubility and tissue penetration .

Q. What crystallographic techniques are critical for studying polymorphism or solvate formation in this compound?

- Techniques :

- SCXRD : Resolve crystal packing (e.g., hydrogen-bonded dimers in ) and identify polymorphs via unit cell parameter comparisons (e.g., monoclinic vs. orthorhombic systems) .

- PXRD : Monitor phase purity during scale-up; match experimental patterns (2θ angles) with simulated data from CIF files .

Q. How do molecular dynamics (MD) simulations contribute to understanding the stability of ligand-target complexes involving this compound?

- Protocol :

- System Setup : Use GROMACS with CHARMM36 force field to simulate ligand-protein complexes (e.g., AChE) in explicit solvent (TIP3P water).

- Analysis : Calculate RMSD (<2.0 Å indicates stability) and binding free energy (MM-PBSA) over 100-ns trajectories. reports that 3,4,5-trimethoxybenzamide derivatives maintain stable interactions with AChE’s catalytic triad (Ser203, His447) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.